5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
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Overview
Description
5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is an organic compound with a complex structure that includes fluorine, methoxy, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom into the aromatic ring using a fluorinating agent such as Selectfluor.
Methoxylation: Introduction of the methoxy group via a nucleophilic substitution reaction using methanol and a suitable base.
Carbamate Formation: Formation of the isopropyl carbamate group through the reaction of the corresponding amine with isopropyl chloroformate.
Coupling Reaction: Coupling of the intermediate compounds to form the final product under controlled conditions, often using a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and carbamate groups can modulate its solubility and stability. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the isopropyl carbamate group.
5-Fluoro-2-methylbenzoic acid: Similar structure but lacks the methoxy and isopropyl carbamate groups.
5-Fluoro-2-trifluoromethylbenzoic acid: Similar structure but contains a trifluoromethyl group instead of the methoxy group.
Uniqueness
5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the methoxy and carbamate groups provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
5-fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-10-8(11(16)17)5-7(14)6-9(10)19-4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXSSYQEDWKASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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